6-Methyl-2-pyridylmagnesium bromide
Overview
Description
6-Methyl-2-pyridylmagnesium bromide is an organometallic compound widely used in various scientific research fields. It is a Grignard reagent, which means it contains a carbon-magnesium bond and is highly reactive. This compound is particularly valuable in organic synthesis due to its ability to form carbon-carbon bonds, making it a crucial tool for chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyl-2-pyridylmagnesium bromide is typically synthesized through the reaction of 6-methyl-2-bromopyridine with magnesium in the presence of an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
6-Methyl-2-bromopyridine+Mg→6-Methyl-2-pyridylmagnesium bromide
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then typically purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-pyridylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides are often used in substitution reactions.
Catalysts: Palladium or nickel catalysts are used in coupling reactions.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Pyridines: Result from substitution reactions.
Coupled Products: Formed from cross-coupling reactions.
Scientific Research Applications
6-Methyl-2-pyridylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-2-pyridylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which is the basis for its use in organic synthesis. The molecular targets are typically carbonyl compounds, halides, and other electrophiles.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different selectivity.
Methylmagnesium Bromide: A simpler Grignard reagent used for similar purposes but with different reactivity.
2-Pyridylmagnesium Bromide: Similar structure but without the methyl group, leading to different reactivity and selectivity.
Uniqueness
6-Methyl-2-pyridylmagnesium bromide is unique due to the presence of the methyl group on the pyridine ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable tool for chemists looking to achieve specific synthetic goals.
Properties
IUPAC Name |
magnesium;6-methyl-2H-pyridin-2-ide;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Mg/c1-6-4-2-3-5-7-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOASRKLZROFAX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C[C-]=N1.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrMgN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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